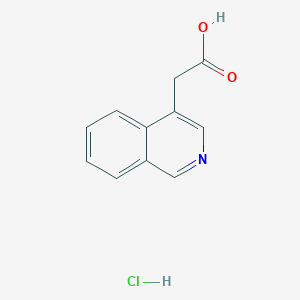

2-(Isoquinolin-4-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-isoquinolin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAQWNKLRHEAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53366-30-6 | |

| Record name | 2-(isoquinolin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-4-yl)acetic acid hydrochloride typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method includes the use of isoquinoline and chloroacetic acid in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Isoquinolin-4-ylacetic acid.

Reduction: Isoquinolin-4-ylacetic acid alcohol.

Substitution: Isoquinolin-4-ylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isoquinolin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Key Comparative Analysis

Aromatic vs. Saturated Heterocycles

- Isoquinoline vs. Morpholine: The isoquinoline ring (aromatic, planar) enables π-π stacking and hydrophobic interactions, whereas morpholine (saturated, flexible) enhances solubility and acts as a hydrogen-bond acceptor. Morpholine derivatives are preferred in coordination chemistry due to their lone-pair electrons on oxygen and nitrogen .

- Quinoline vs.

Substituent Effects

- Electron-withdrawing groups (e.g., Cl, OCH₃ in ’s compound) increase polarity and metabolic stability compared to the unsubstituted isoquinoline analogue. This makes such derivatives more suitable for pharmacokinetic optimization .

- The imidazole ring () introduces basicity (pKa ~7), enabling pH-dependent solubility and reactivity, unlike the weakly basic isoquinoline (pKa ~5) .

Molecular Weight and Solubility

- Higher molecular weight compounds (e.g., 313.78 g/mol in ) typically exhibit lower aqueous solubility, necessitating formulation adjustments. The isoquinoline derivative’s moderate molecular weight (~195.2 g/mol) balances lipophilicity and solubility .

Biological Activity

2-(Isoquinolin-4-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound features an isoquinoline moiety, which contributes to its unique reactivity and biological properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C_{10}H_{10}ClN O_2

- Molecular Weight : 223.66 g/mol

- Structure : The compound consists of an isoquinoline ring system attached to an acetic acid moiety, with the hydrochloride form enhancing its solubility in aqueous solutions .

Synthesis

The synthesis of this compound typically involves:

- Reagents : Isoquinoline and chloroacetic acid.

- Catalysts : Hydrochloric acid is often used to facilitate the reaction.

- Conditions : The reaction is conducted under reflux conditions to yield the desired product .

Industrial Production

In industrial settings, high-purity reagents and controlled conditions are employed to ensure consistency and quality. Purification methods such as crystallization are utilized to achieve desired purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to inhibit specific metabolic enzymes involved in cancer progression, leading to reduced cell proliferation in cancer cell lines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, contributing to its antimicrobial and anticancer effects .

- Receptor Binding : It can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a novel antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of the compound on MDA-MB-231 breast cancer cells. The results showed that treatment with varying concentrations led to significant apoptosis in cancer cells, with IC50 values indicating potent activity .

| Treatment Concentration | IC50 (µM) | % Cell Viability |

|---|---|---|

| 10 | 12 | 45 |

| 20 | 8 | 25 |

| 40 | 5 | 10 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isoquinolin-4-yl)acetic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodology : Reductive amination or coupling reactions under anhydrous conditions are commonly employed. For example, similar compounds (e.g., quinoline derivatives) are synthesized using isocyanide-based multicomponent reactions (MCRs) in acidic or basic media, with yields optimized by adjusting solvent polarity and temperature . Reducing agents like LiAlH4 may enhance stability of intermediates .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Isolate the hydrochloride salt by precipitation in cold diethyl ether after neutralization.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR in DMSO- or CDCl to confirm backbone connectivity, as demonstrated for structurally related acetamide hydrochlorides .

- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]) with precision ≤2 ppm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store at 2–8°C in inert atmospheres to prevent degradation . In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can the compound’s efficacy as a PROTAC linker be evaluated, and what structural features influence ternary complex formation?

- Experimental Design :

- Linker Rigidity : Incorporate semi-flexible spacers (e.g., piperidine or isoquinoline rings) to balance conformational freedom and steric constraints, as seen in PROTACs using 4-aryl piperidine linkers .

- Binding Assays : Use SPR or ITC to measure affinity between the E3 ligase and target protein. Monitor ubiquitination via Western blot .

- Data Interpretation : Correlate linker length/rigidity with degradation efficiency (DC) using dose-response curves.

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved during structural characterization?

- Troubleshooting :

- Dynamic Effects : NMR may show averaged signals due to tautomerism or solvation, while crystallography provides static snapshots. Compare DMSO- and solid-state data .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and match experimental peaks .

Q. What strategies mitigate impurities during large-scale synthesis?

- Purification Techniques :

- Column Chromatography : Use gradient elution (e.g., hexane/EtOAc → CHCl/MeOH) to separate byproducts.

- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for high-purity crystals .

Q. How does the hydrochloride salt form impact solubility and bioavailability in preclinical models?

- Experimental Approach :

- pH-Solubility Profile : Measure solubility in buffers (pH 1–7.4) using shake-flask methods. Compare with freebase form.

- Pharmacokinetics : Administer IV/PO doses in rodents and analyze plasma concentrations via LC-MS/MS. Calculate AUC and .

Q. What mechanistic insights explain temperature-dependent degradation of the compound in aqueous solutions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.